3-Bromo-1-(triisopropylsilyl)pyrrole
Overview
Description
The compound 3-Bromo-1-(triisopropylsilyl)pyrrole is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are of significant interest in organic chemistry due to their diverse applications, including their use in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves carbon-carbon coupling reactions, which are crucial in the field of synthetic organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine, a related pyridine derivative, was accomplished using carbon-carbon coupling techniques . Although this does not directly describe the synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole, it provides insight into the type of reactions that might be employed for its synthesis. Another relevant synthesis approach is the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into β-enamino, β-hydrazino esters, and ketones, followed by base-promoted cyclization to yield various tetrasubstituted pyrroles . This method indicates the potential pathways that could be adapted for synthesizing substituted pyrroles, including the target compound.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be analyzed using spectroscopic techniques and computational methods such as density functional theory (DFT). For example, the study of 3-bromo-5-(2,5-difluorophenyl)pyridine involved characterizing the compound by X-ray diffraction (XRD) and DFT calculations, which showed good correspondence between the experimental and theoretical data . This suggests that similar methods could be used to determine the molecular structure of 3-Bromo-1-(triisopropylsilyl)pyrrole.
Chemical Reactions Analysis
Pyrrole derivatives participate in various chemical reactions, including those that lead to changes in their molecular structure and reactivity. The chemical reactivity of such compounds can be assessed by mapping the molecular electrostatic potential (MEP) over their stabilized geometries . This analysis helps in understanding the sites of reactivity and the potential bioactivity of the molecules, as indicated by frontier molecular orbital (FMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than urea, which is attributed to the conjugation effect within the molecules . Although the specific properties of 3-Bromo-1-(triisopropylsilyl)pyrrole are not detailed in the provided papers, the studies suggest that similar computational and experimental techniques could be applied to determine its properties.
Scientific Research Applications
Synthesis of Pyrroles
3-Bromo-1-(triisopropylsilyl)pyrrole has been instrumental in synthesizing various pyrrole derivatives. A significant application involves the synthesis of 3-substituted pyrroles, which are essential in various fields like pharmaceuticals and materials science. For instance, 3-Lithio-1-(trimethylsilyl)pyrrole, derived from 3-bromo-1-(triisopropylsilyl)pyrrole, reacts with electrophiles to produce 3-substituted pyrroles (Muchowski & Naef, 1984). Another study highlights the electrophilic substitution of 1-(triisopropylsilyl) pyrrole, a precursor to 3-monosubstituted pyrroles (Bray et al., 1990).
Medicinal Chemistry
In medicinal chemistry, 3-bromo-1-(triisopropylsilyl)pyrrole serves as a building block for synthesizing compounds with potential biological activities. One notable application is in the creation of the antibiotic verrucarin E (Muchowski & Naef, 1984). This exemplifies the compound's relevance in developing new therapeutic agents.
Material Science
In the field of material science, 3-bromo-1-(triisopropylsilyl)pyrrole is used to synthesize conducting polymers and luminescent materials. For instance, it is involved in preparing redox-active polymers with bio-sensing properties, incorporating ferrocenes into the polymer structure (Chen et al., 2002). Another study demonstrates its use in creating highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophores (Zhang & Tieke, 2008), highlighting its versatility in advanced material applications.
Safety And Hazards
properties
IUPAC Name |
(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUTMPRKBSDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376882 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(triisopropylsilyl)pyrrole | |
CAS RN |
87630-36-2 | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1-(triisopropylsilyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.